molecular formula C7H2F4N2O B2824857 3-Cyano-2-fluoro-5-(trifluoromethoxy)pyridine CAS No. 1361835-54-2

3-Cyano-2-fluoro-5-(trifluoromethoxy)pyridine

Cat. No.: B2824857
CAS No.: 1361835-54-2
M. Wt: 206.1
InChI Key: BVYLGAAWAMCMSW-UHFFFAOYSA-N
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Description

Trifluoromethylpyridines, which “3-Cyano-2-fluoro-5-(trifluoromethoxy)pyridine” would be a part of, are key structural motifs in active agrochemical and pharmaceutical ingredients . They are characterized by the presence of a fluorine atom and a pyridine in their structure, which bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Synthesis Analysis

The synthesis of trifluoromethylpyridines generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of trifluoromethylpyridines typically contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .


Physical and Chemical Properties Analysis

Trifluoromethylpyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . They also exhibit unique physical and chemical properties due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .

Scientific Research Applications

Synthesis and Reactivity

3-Cyano-2-fluoro-5-(trifluoromethoxy)pyridine serves as a key intermediate in the synthesis of various pyridine derivatives, which are critical in the development of pharmaceuticals and agrochemicals. A significant application involves its use in one-pot reactions for the modular synthesis of polysubstituted and fused pyridines. This process is valuable for creating complex molecular architectures without the need for transition-metal catalysts, using readily available starting materials under mild conditions (Zhidong Song et al., 2016). Additionally, the compound plays a role in the catalysis-free and visible light-promoted trifluoromethylation and perfluoroalkylation of uracils and cytosines, illustrating its utility in photochemical transformations for generating fluorinated pharmaceutical agents (Yang Huang et al., 2018).

Fluorination Techniques

The compound is involved in the development of novel fluorination techniques, including regioselective fluorination processes. Such methodologies are instrumental in synthesizing fluorinated imidazo[1,2-a]pyridines, which have applications in medicinal chemistry and the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging (Ping Liu et al., 2015). This highlights the role of this compound derivatives in enhancing the efficacy and selectivity of fluorination reactions critical for drug development and diagnostic applications.

Photoredox Catalysis

In the realm of synthetic organic chemistry, derivatives of this compound are pivotal in photoredox catalysis for fluoromethylation reactions. These reactions are crucial for introducing trifluoromethyl (CF3) and difluoromethyl (CF2H) groups into various molecular skeletons, thereby modifying the physicochemical properties of pharmaceuticals and agrochemicals. The development of new protocols for these modifications, utilizing photoredox catalysis, underscores the importance of this compound in facilitating efficient and selective radical fluoromethylation under mild conditions (T. Koike & M. Akita, 2016).

Material Synthesis

Moreover, this compound derivatives have been employed in the synthesis of novel materials, such as poly-substituted pyridines, through tandem C-F bond cleavage protocols. This innovative approach facilitates the creation of materials with potential applications in electronic devices and as chemical sensors, illustrating the compound's versatility beyond pharmaceutical and agrochemical synthesis (Zixian Chen et al., 2010).

Future Directions

Trifluoromethylpyridines and their derivatives have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds. It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

Properties

IUPAC Name

2-fluoro-5-(trifluoromethoxy)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F4N2O/c8-6-4(2-12)1-5(3-13-6)14-7(9,10)11/h1,3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVYLGAAWAMCMSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C#N)F)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F4N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1361835-54-2
Record name 2-fluoro-5-(trifluoromethoxy)pyridine-3-carbonitrile
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